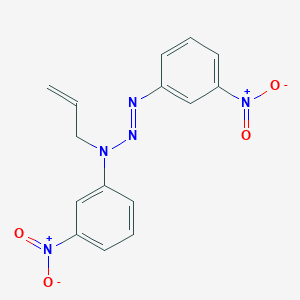

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene

Description

Propriétés

Formule moléculaire |

C15H13N5O4 |

|---|---|

Poids moléculaire |

327.29 g/mol |

Nom IUPAC |

3-nitro-N-[(3-nitrophenyl)diazenyl]-N-prop-2-enylaniline |

InChI |

InChI=1S/C15H13N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h2-8,10-11H,1,9H2 |

Clé InChI |

PGCFNECNLYGTIT-UHFFFAOYSA-N |

SMILES canonique |

C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Optimization

Key parameters for diazonium salt stability include maintaining temperatures between 0–5°C and using acidic media (e.g., HCl) to prevent premature decomposition. The coupling step with allyl amines requires careful pH control, as excessively basic conditions may lead to side reactions such as hydrolysis. A study on analogous triazenes reported optimal yields (60–70%) when using a 40% aqueous solution of the coupling agent (e.g., N-methylaniline) at 0–5°C over 12–24 hours. For the allyl group introduction, substituting N-methylaniline with allylamine or a protected allyl amine derivative (e.g., N-allyl-N-methylaniline) could facilitate the desired substitution.

Table 1: Proposed Reaction Conditions for Diazonium Coupling

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium decomposition |

| Coupling Agent | Allylamine derivatives | Introduces prop-2-en-1-yl group |

| Reaction Time | 12–24 hours | Ensures complete coupling |

| Solvent | Ethanol/Water (1:1) | Balances solubility and stability |

N-Amination and Cyclization Strategies

An alternative route involves the N-amination of pre-formed intermediates, as described in patent WO2014115171A1 for triazine derivatives. While this patent focuses on pyrrole/indole-triazine systems, the methodology can be adapted for triazenes. The process entails:

Mechanistic Considerations

The Leuckart reaction conditions (formamide + ammonium acetate) facilitate cyclization by providing a source of ammonia and formate ions, which act as nucleophiles. For the target triazene, this step would require precise stoichiometry to avoid over-alkylation or polymerization. Computational studies on similar systems suggest that electron-withdrawing nitro groups enhance the electrophilicity of the triazene backbone, promoting cyclization.

Solvent and Catalytic System Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or 1-butanol have been shown to enhance yields in triazene syntheses. A comparative study on benzodiazepine-triazolo hybrids found that 1-butanol provided superior yields (85%) compared to toluene (62%) or ethanol (58%) due to its high boiling point and ability to stabilize transition states.

Table 2: Solvent Performance in Triazene Cyclization

| Solvent | Boiling Point (°C) | Yield (%) | Key Advantage |

|---|---|---|---|

| 1-Butanol | 117 | 85 | High thermal stability |

| Toluene | 110 | 62 | Non-polar, inert |

| Ethanol | 78 | 58 | Low cost, eco-friendly |

Spectroscopic Characterization and Validation

Post-synthesis characterization of this compound would rely on advanced spectroscopic techniques:

-

¹H NMR : The allyl group’s protons are expected to appear as a multiplet at δ 5.1–5.9 ppm (vinyl CH₂) and δ 5.8–6.2 ppm (CH=CH₂). The nitro groups deshield adjacent aromatic protons, typically shifting them to δ 8.1–8.5 ppm.

-

IR Spectroscopy : Stretching vibrations for the triazene N=N bond appear at 1440–1480 cm⁻¹, while nitro group asymmetrical/symmetrical stretches occur at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction could reveal the (E)-configuration of the triazene moiety, as seen in analogous structures like 1,3-bis(4-nitrophenyl)triaz-1-ene.

Challenges and Mitigation Strategies

-

Regioselectivity : The nitro groups’ meta positions may lead to steric hindrance during coupling. Using bulky directing groups (e.g., tert-butyl) or Lewis acid catalysts (e.g., ZnCl₂) could improve regioselectivity.

-

Stability : Triazenes are prone to photodegradation. Storage under inert atmosphere (N₂ or Ar) and protection from light are essential.

-

Scalability : Pilot-scale reactions may require continuous flow systems to maintain low temperatures during diazotization, minimizing exothermic risks .

Analyse Des Réactions Chimiques

Applications scientifiques

Chimie

En chimie, (1E)-1,3-bis(3-nitrophényl)-3-(prop-2-én-1-yl)triaz-1-ène est utilisé comme précurseur pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.

Biologie et médecine

En recherche biologique et médicale, ce composé est étudié pour ses propriétés antinéoplasiques potentielles. Les dérivés de triazène sont connus pour présenter des effets cytotoxiques sur les cellules cancéreuses, et (1E)-1,3-bis(3-nitrophényl)-3-(prop-2-én-1-yl)triaz-1-ène est étudié pour sa capacité à induire l’apoptose dans les cellules tumorales.

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores. Il est également étudié pour son utilisation potentielle dans la production de polymères et de matériaux avancés.

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Properties

Triazoles have been investigated for their anticancer activities. The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells, suggesting a mechanism for potential therapeutic applications in oncology .

Synthesis Routes

The synthesis of this compound typically involves multi-step synthetic routes including:

- Formation of Triazole Rings : Utilizing 1,3-dipolar cycloaddition reactions.

- Functionalization : Introducing nitro groups through electrophilic aromatic substitution.

- Alkenylation : Employing methods such as Wittig reactions to achieve the prop-2-en-1-yl substituent.

These synthetic pathways are crucial for optimizing yield and purity for further applications.

Nonlinear Optical Properties

Research into the nonlinear optical properties of triazole derivatives has revealed their potential in photonic applications. Compounds like this compound exhibit favorable characteristics for use in optical devices such as lasers and sensors due to their ability to manipulate light effectively .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. Studies suggest that these compounds can improve thermal stability and mechanical strength, making them suitable for advanced materials used in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Photonic Applications

In another investigation focusing on nonlinear optical applications, researchers synthesized a series of triazole-based compounds including this compound. The results showed promising nonlinear optical coefficients suitable for photonic device integration, paving the way for future research into commercial applications .

Mécanisme D'action

Le mécanisme d’action de (1E)-1,3-bis(3-nitrophényl)-3-(prop-2-én-1-yl)triaz-1-ène implique son interaction avec des composants cellulaires, ce qui entraîne des effets cytotoxiques. Les groupes nitrophényle sont censés générer des espèces réactives de l’oxygène (ROS) lors de l’activation métabolique, provoquant un stress oxydant et des dommages aux macromolécules cellulaires. Cela entraîne l’induction de l’apoptose par l’activation des voies de la caspase.

Comparaison Avec Des Composés Similaires

Key Observations:

Core Heterocycle : The triazene core distinguishes the target compound from thiazol-imines and thioureas. Triazenes are less common in drug discovery but are studied for their anticancer and photochemical properties. In contrast, thiazoles and thioureas are well-established in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .

Substituent Effects : The nitro groups in the target compound contrast with electron-donating methoxy or halogenated groups in thiazol-imines. Nitro groups may reduce bioavailability due to increased hydrophobicity but could enhance binding to electron-rich receptor sites .

Propenyl Group : Shared across all compounds, this group likely contributes to π-π stacking or van der Waals interactions in crystal packing or receptor binding.

Pharmacological Activity

- Thiazol-imines: Exhibit angiotensin II receptor antagonism, with compound 3(5) showing efficacy comparable to valsartan . Docking studies reveal that the imino nitrogen, thiazole ring, and aryl groups form critical hydrogen bonds and electrostatic interactions with the receptor .

Crystallographic and Packing Behavior

- Thiazol-imines : Pack into C(4) chains via hydrogen bonds, with screw-axis symmetry observed in some structures .

- Thiourea derivative : Exhibits N–H⋯S hydrogen bonds forming helical chains along the [010] direction, stabilized by screw-axis symmetry .

- Triazene derivative : Predicted to adopt planar geometry due to conjugation across the triazene core. Nitro groups may promote dense packing via nitro⋯π or C–H⋯O interactions, though experimental data are needed.

Computational and Experimental Tools

- Structure Refinement : SHELXL is widely used for small-molecule crystallography, enabling precise modeling of disorder and hydrogen bonding .

- Packing Analysis : Mercury CSD facilitates comparison of intermolecular interactions and void visualization, critical for understanding solubility and stability .

Activité Biologique

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two nitrophenyl groups and a triazene core. Its molecular formula is , with a molecular weight of 328.28 g/mol. The presence of nitro groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N4O4 |

| Molecular Weight | 328.28 g/mol |

| Density | 1.396 g/cm³ |

| Boiling Point | 493.8 °C |

| Flash Point | 242.5 °C |

| LogP | 4.445 |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression.

Case Study:

A study conducted on the effects of this compound on A549 lung cancer cells showed a significant reduction in cell viability at concentrations ranging from 10 μM to 100 μM, indicating potent cytotoxic effects (see Table 2 for detailed results) .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties against various bacterial strains. The compound demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Case Study:

In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, while E. coli showed resistance at concentrations up to 100 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: The triazene moiety can form covalent bonds with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The nitro groups may facilitate ROS production, contributing to oxidative stress in target cells.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Q & A

Q. What synthetic methodologies are employed to prepare (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene?

The synthesis of triazene derivatives typically involves diazotization and coupling reactions. For example, analogous compounds like 1,3-bis(2-methoxyphenyl)triazene are synthesized by reacting aniline derivatives with nitrous acid (NaNO₂/HCl) under controlled conditions, followed by coupling with a secondary amine or aryl group . Adapting this method, 3-nitroaniline could be diazotized and coupled with propenyl-substituted amines or aryl precursors. Key considerations include maintaining low temperatures (273 K) to stabilize reactive intermediates and using polar solvents (e.g., methanol/water mixtures) to enhance solubility .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

X-ray diffraction (XRD) data collection involves a Bruker D8 VENTURE PHOTON CMOS diffractometer with a CuKα radiation source (λ = 1.54178 Å) at 150 K. The compound crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 7.6665 Å, b = 8.5788 Å, c = 20.4072 Å, and β = 91.794° . Data refinement using SHELXL (via full-matrix least-squares on F²) achieves convergence at R₁ = 0.031 and wR₂ = 0.084, with 163 parameters and 2687 independent reflections . Hydrogen atoms are placed via difference Fourier maps or calculated positions (riding model) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of triazene derivatives, and how are they resolved?

Triazenes often exhibit disorder in the propenyl group or nitro substituents due to rotational flexibility. Refinement challenges include:

- Handling hydrogen atoms : N-bound H atoms are located via difference maps and refined with isotropic displacement parameters 1.2× the parent atom .

- Absorption correction : Multi-scan methods (e.g., SADABS) are applied to address absorption effects from heavy atoms (e.g., nitro groups) .

- Twinning and high R-factors : High-resolution data (θmax > 74.5°) and robust weighting schemes in SHELXL improve convergence .

Q. How do intermolecular interactions dictate the supramolecular architecture of this compound?

The crystal packing is stabilized by N–H···N/S hydrogen bonds and weak van der Waals interactions. For example:

- Intramolecular N–H···N bonds (2.02 Å) lock the triazene core in a planar trans configuration .

- Intermolecular N–H···S interactions form infinite C(4) chains along the [010] direction, with adjacent molecules linked by screw-axis symmetry .

- π-π stacking between nitrobenzene rings (3.8–4.2 Å) further stabilizes the lattice .

Q. What electronic effects do the nitro and propenyl groups exert on the triazene core?

- Nitro groups : Strong electron-withdrawing effects delocalize electron density from the triazene N=N bond, shortening the N2–N3 bond (1.255 Å vs. 1.329 Å for N1–N2) and enhancing thermal stability .

- Propenyl substituent : The sp²-hybridized C=C bond introduces steric strain, influencing torsion angles (e.g., C9–N3–N2–N1 = -179.23°) and reducing rotational freedom .

Q. How does the trans stereochemistry of the triazene moiety impact its reactivity?

The trans configuration minimizes steric clashes between aryl groups, favoring planar geometry and enabling coordination with transition metals (e.g., Cu²⁺ or Pd²⁺) via the N=N bond. This geometry also stabilizes intermediates in azo coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.